molecular formula C19H16F3N3O B2893768 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile CAS No. 478046-82-1

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile

Cat. No.: B2893768
CAS No.: 478046-82-1
M. Wt: 359.352
InChI Key: MBCIUTYEVVSPLQ-UHFFFAOYSA-N
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Description

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, a piperazine ring, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzoyl chloride from 4-(Trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Piperazine Derivatization: The benzoyl chloride is then reacted with piperazine to form 4-(4-(Trifluoromethyl)benzoyl)piperazine. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves the coupling of 4-(4-(Trifluoromethyl)benzoyl)piperazine with 4-cyanobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K₂CO₃.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the piperazine and benzenecarbonitrile moieties.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group and benzoyl structure but lacks the piperazine and nitrile functionalities.

    4-(Trifluoromethyl)benzoylpiperazine: Similar structure but without the benzenecarbonitrile group.

Uniqueness

4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring and benzenecarbonitrile moiety provide specific interaction sites for biological targets, making it a versatile compound in various research applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)16-5-3-15(4-6-16)18(26)25-11-9-24(10-12-25)17-7-1-14(13-23)2-8-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCIUTYEVVSPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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